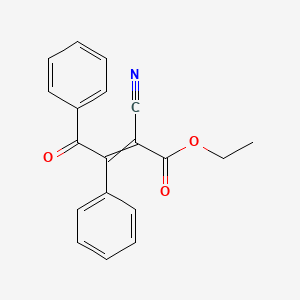
Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate is an organic compound with the molecular formula C18H13NO3. It is a member of the enoate ester family, characterized by the presence of an α,β-unsaturated carboxylic ester group. This compound is known for its unique structure, which includes both cyano and keto functional groups, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate can be synthesized through various methods. One common approach involves the condensation of ethyl cyanoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides and other derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano group under mild conditions
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial processes
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is crucial for its biological activity and its role as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyano-4-oxo-4-phenylbutanoate: Similar structure but lacks the additional phenyl group.
Ethyl 2-oxo-4-phenylbutyrate: Contains a keto group but lacks the cyano group.
Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate: A more complex derivative with additional functional groups
Uniqueness
Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate is unique due to its combination of cyano and keto functional groups, along with the presence of two phenyl rings. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications .
Eigenschaften
CAS-Nummer |
54525-41-6 |
|---|---|
Molekularformel |
C19H15NO3 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate |
InChI |
InChI=1S/C19H15NO3/c1-2-23-19(22)16(13-20)17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12H,2H2,1H3 |
InChI-Schlüssel |
JLOPLQQBZDEICM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
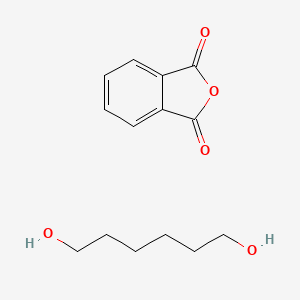
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)


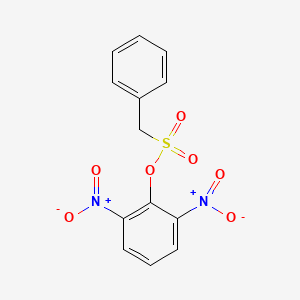

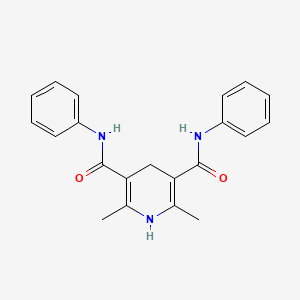

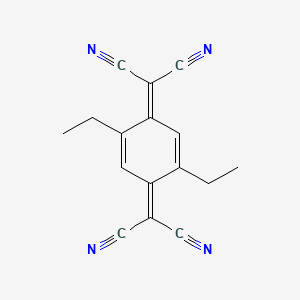
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
